Cotrimoxazole is a synthetic antibacterial drug combination consisting of two active ingredients: trimethoprim (TMP) and sulfamethoxazole (SMX) [, ]. These two components work synergistically to inhibit different steps in the folic acid synthesis pathway of bacteria [, , , ]. This synergistic action makes cotrimoxazole effective against a broader range of bacteria compared to either drug alone [, , , ].
Classification: Cotrimoxazole belongs to the class of drugs known as sulfonamides, specifically, it is a combination of a sulfonamide (sulfamethoxazole) and a dihydrofolate reductase inhibitor (trimethoprim) [, ].
Cotrimoxazole exerts its antibacterial effect through the sequential blockade of folic acid synthesis in bacteria [, , , ]. This essential pathway is responsible for producing precursors necessary for DNA and RNA synthesis in bacteria.
Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA) [, , , ]. It competitively inhibits the enzyme dihydropteroate synthase, which is responsible for incorporating PABA into dihydrofolic acid, an essential precursor to folic acid [, , , ].
Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase [, , , ]. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of purines and pyrimidines required for bacterial DNA and RNA synthesis [, , , ].
The combination of sulfamethoxazole and trimethoprim effectively blocks two consecutive steps in the bacterial folic acid synthesis pathway, leading to synergistic bactericidal activity [, , , ]. This dual inhibition makes it more difficult for bacteria to develop resistance compared to single-drug therapy [, , , ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6